molecular formula C10H17N9O B5518149 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone

3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone

Cat. No. B5518149
M. Wt: 279.30 g/mol
InChI Key: XGZIBZHDIUVQHG-UHFFFAOYSA-N
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Description

Introduction This chemical belongs to the class of compounds known as triazines, which are notable for their wide range of applications in medicinal chemistry and agriculture. The compound's unique structure, incorporating both triazine and imidazolidinone moieties, suggests potential for diverse biological activities and chemical properties.

Synthesis Analysis The synthesis of related triazine compounds typically involves condensation reactions between various diamines and triazine precursors. For example, compounds similar to the one have been synthesized through reactions involving chloro-s-triazines and substituted amines or amides under controlled conditions (Díaz‐Ortiz et al., 2003).

Molecular Structure Analysis The molecular structure of triazines is characterized by a six-membered ring containing three nitrogen atoms. The presence of additional functional groups, such as imidazolidinone, impacts the compound's conformation and electronic distribution. For instance, X-ray crystallography has been employed to determine the structures of similar compounds, revealing hydrogen bonding and tautomerism influences on stability (Schläpfer-Dähler et al., 1992).

Chemical Reactions and Properties Triazine compounds are known for their reactivity towards nucleophiles and their ability to form complexes with various metals. These reactions are essential for the biological activity and chemical utility of triazines. For example, transformations involving triazine derivatives have been studied to explore ring-opening mechanisms and substitution reactions (Vasilevskii et al., 2009).

Scientific Research Applications

Antimalarial Activity

Research indicates modest antimalarial activity in compounds related to 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone. Specifically, certain triazine derivatives have been found to exhibit these properties, which could have implications for malaria treatment and prevention (Werbel et al., 1987).

Nucleic Acid Binding Agents

Compounds similar to 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone have been synthesized as nucleic acid binding agents. These compounds have shown strong binding to DNA model sequences and inhibition of topoisomerase II from microbial sources (Spychała et al., 1995).

Antimicrobial Effects

Novel derivatives of triazine, which are structurally similar to 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone, have demonstrated antimicrobial activity against various bacterial and fungal species. These findings suggest potential applications in combating microbial infections (Abdel‐Aziz et al., 2008).

Synthesis of Fluorinated Compounds

Research has shown that reactions involving similar compounds to 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone can lead to the synthesis of fluorinated purines and thiapurines. These compounds have significant potential in various chemical and pharmaceutical applications (Iaroshenko et al., 2007).

Synthesis of 4H-Imidazoles

Reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine, which is structurally related to the triazine compound , have led to the synthesis of 4H-imidazoles. These findings are significant for the development of novel chemical syntheses (Schläpfer-Dähler et al., 1992).

Carbohydrate-Linked Triazines

Studies involving compounds like 3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone have explored methods for attaching sugar residues to cytotoxic triazines. This research opens up possibilities for creating novel carbohydrate-linked therapeutics (Simmonds et al., 1982).

Corrosion Inhibition

Derivatives of benzothiazole and triazine, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This research is pivotal for the development of more efficient corrosion inhibitors (Hu et al., 2016).

Safety and Hazards

The compound 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B .

properties

IUPAC Name

3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N9O/c1-16(2)8-13-9(17(3)4)15-10(14-8)18-5-6(20)19(12)7(18)11/h11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZIBZHDIUVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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